

Mass Spectrometry Fragmentation Pattern of C₆H₈N₂O: A Comparative Guide

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Compound of Interest

Compound Name:	2,5-Dimethyl-2,3-dihydropyridazin-3-one
CAS No.:	337956-28-2
Cat. No.:	B2806485

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Executive Summary: The Isomer Challenge

The molecular formula C₆H₈N₂O (MW 124.14 Da) represents a critical junction in organic synthesis and natural product chemistry. It corresponds to two distinct classes of compounds often encountered in drug development and flavor chemistry:

- 4,6-Dimethyl-2-pyrimidinol (also 4,6-dimethyl-2(1H)-pyrimidinone): A common pharmaceutical intermediate and tautomeric scaffold.
- 2-Methoxy-3-methylpyrazine: A potent odorant and flavor compound (found in wine, vegetables) with a "green" bell-pepper profile.

Distinguishing these isomers via Mass Spectrometry (MS) requires more than accurate mass; it demands a mechanistic understanding of fragmentation pathways. This guide provides a direct comparison of their Electron Ionization (EI) fragmentation patterns, highlighting diagnostic ions that serve as "fingerprints" for structural elucidation.

Comparative Analysis: Pyrimidinol vs. Pyrazine

The core difference lies in the stability of the ring system and the lability of exocyclic groups.

Compound A: 4,6-Dimethyl-2-pyrimidinol[1]

- Structure: A pyrimidine ring with a hydroxyl/keto group and two methyls.
- Tautomerism: Exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. The keto form drives the loss of Carbon Monoxide (CO).
- Diagnostic Event: The loss of CO (28 Da) to form m/z 96.

Compound B: 2-Methoxy-3-methylpyrazine[2][3][4]

- Structure: A pyrazine ring with a methoxy ether and a methyl group.[1]
- Lability: The methoxy group is prone to radical cleavage.
- Diagnostic Event: The loss of a Methyl radical (15 Da) to form a highly stable cyclic amide cation at m/z 109.

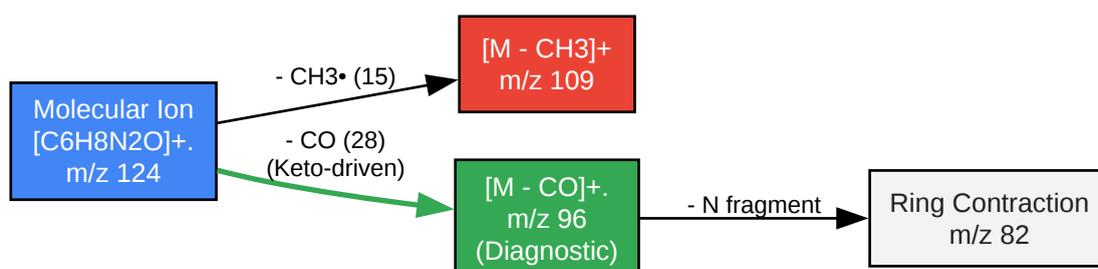
Summary Table: Key Fragment Ions (m/z)

Fragment Ion (m/z)	Compound A: 4,6-Dimethyl-2-pyrimidinol	Compound B: 2-Methoxy-3-methylpyrazine	Diagnostic Significance
124 (M ⁺)	100% (Base Peak)	40–80%	Molecular Ion.[2] Stable in both, but often base peak in Pyrimidinol.
109 (M - 15)	~33%	100% (Base Peak)	[M-CH ₃] ⁺ . Dominant in Pyrazine due to methoxy cleavage.
96 (M - 28)	~22%	< 5% (Negligible)	[M-CO] ⁺ . Diagnostic for Pyrimidinol (Keto form).[3]
82	~5%	< 5%	Ring contraction/fragmentation ion.
53/54	~3%	~15%	Ring fragmentation (C ₂ H ₂ N ₂ vs C ₃ H ₃ N).

Mechanistic Fragmentation Pathways

Pathway A: 4,6-Dimethyl-2-pyrimidinol (The "CO Ejection")

The fragmentation is driven by the keto-tautomer. The molecular ion (m/z 124) loses a methyl radical (m/z 109), but the defining step is the expulsion of neutral CO from the ring system, yielding the odd-electron ion at m/z 96.

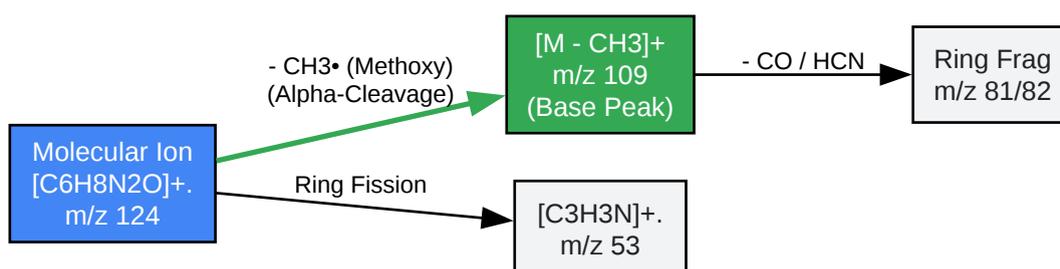


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Figure 1: Fragmentation pathway of 4,6-Dimethyl-2-pyrimidinol highlighting the diagnostic loss of CO.

Pathway B: 2-Methoxy-3-methylpyrazine (The "Ether Cleavage")

The driving force is the cleavage of the O-Methyl bond. This alpha-cleavage is energetically favorable, producing a resonance-stabilized cation at m/z 109 (isoelectronic with a quinone-type structure). Further loss of CO is possible but less favorable than in the pyrimidinone.



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Figure 2: Fragmentation pathway of 2-Methoxy-3-methylpyrazine dominated by methoxy group cleavage.

Experimental Protocols

To replicate these results, use the following standardized workflows.

Protocol A: Solid Sample (Pyrimidinol)

Applicability: 4,6-Dimethyl-2-pyrimidinol (Solid, MP ~200°C).[4]

- Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
- Introduction: Direct Insertion Probe (DIP) is preferred due to high melting point, or GC-MS if derivatized.
- GC-MS Settings (if underivatized):
 - Column: DB-5ms or equivalent (30m x 0.25mm).
 - Inlet: 250°C, Split 20:1.
 - Temp Program: 100°C (1 min) -> 20°C/min -> 280°C.
 - Ion Source: EI, 70 eV, 230°C.
- Validation: Look for the m/z 96 peak. If absent, check for thermal degradation or inlet activity.

Protocol B: Volatile Liquid (Methoxypyrazine)

Applicability: 2-Methoxy-3-methylpyrazine (Liquid, BP ~160°C).

- Preparation: Dilute 1 µL of sample in 10 mL Dichloromethane (DCM). Note: Potent odorant; handle in fume hood.
- Introduction: Liquid Injection GC-MS.
- GC-MS Settings:

- Column: DB-Wax or DB-5ms.
- Inlet: 220°C, Split 50:1 (prevent detector saturation).
- Temp Program: 40°C (2 min) -> 10°C/min -> 200°C.
- Ion Source: EI, 70 eV, 230°C.
- Validation: Confirm Base Peak at m/z 109. Check for "bell pepper" odor if seal leaks (subjective confirmation).

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